REACTION_CXSMILES
|
[Na].Cl[C:3]1[C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=[CH:5][N:4]=1.[CH3:13][OH:14]>>[CH:10]([O:9][C:8]1[C:3]([O:14][CH3:13])=[N:4][CH:5]=[CH:6][CH:7]=1)([CH3:12])[CH3:11] |^1:0|
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Name
|
|
Quantity
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1.14 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=CC=C1OC(C)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
then concentrated
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Type
|
CUSTOM
|
Details
|
quenched with EtOAc and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C(=NC=CC1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |